AB-680 AB-680 Quemliclustat is a small molecule, competitive inhibitor of the ectoenzyme CD73 (cluster of differentiation 73; 5'-ecto-nucleotidase; 5'-NT; ecto-5'-nucleotidase), with potential immunomodulating and antineoplastic activities. Upon administration, quemliclustat targets and binds to CD73, leading to clustering of and internalization of CD73. This prevents CD73-mediated conversion of adenosine monophosphate (AMP) to adenosine and decreases the amount of free adenosine in the tumor microenvironment (TME). This prevents adenosine-mediated lymphocyte suppression and increases the activity of CD8-positive effector cells and natural killer (NK) cells. This also activates macrophages and reduces the activity of myeloid-derived suppressor cells (MDSCs) and regulatory T-lymphocytes (Tregs). By abrogating the inhibitory effect on the immune system and enhancing the cytotoxic T-cell-mediated immune response against cancer cells, tumor cell growth decreases. In addition, clustering and internalization of CD73 decreases the migration of cancer cells and prevents metastasis. CD73, a plasma membrane protein belonging to the 5'-nucleotidase (NTase) family, upregulated on a number of cancer cell types, catalyzes the conversion of extracellular nucleotides, such as AMP, to membrane-permeable nucleosides, such as adenosine; it plays a key role in adenosine-mediated immunosuppression within the TME.
Brand Name: Vulcanchem
CAS No.: 2105904-82-1
VCID: VC0516699
InChI: InChI=1S/C20H24ClFN4O9P2/c1-10(11-4-2-3-5-13(11)22)24-14-6-16(21)25-19-12(14)7-23-26(19)20-18(28)17(27)15(35-20)8-34-37(32,33)9-36(29,30)31/h2-7,10,15,17-18,20,27-28H,8-9H2,1H3,(H,24,25)(H,32,33)(H2,29,30,31)/t10-,15+,17+,18+,20+/m0/s1
SMILES: CC(C1=CC=CC=C1F)NC2=CC(=NC3=C2C=NN3C4C(C(C(O4)COP(=O)(CP(=O)(O)O)O)O)O)Cl
Molecular Formula: C20H24ClFN4O9P2
Molecular Weight: 580.8 g/mol

AB-680

CAS No.: 2105904-82-1

Cat. No.: VC0516699

Molecular Formula: C20H24ClFN4O9P2

Molecular Weight: 580.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

AB-680 - 2105904-82-1

Specification

CAS No. 2105904-82-1
Molecular Formula C20H24ClFN4O9P2
Molecular Weight 580.8 g/mol
IUPAC Name [[(2R,3S,4R,5R)-5-[6-chloro-4-[[(1S)-1-(2-fluorophenyl)ethyl]amino]pyrazolo[3,4-b]pyridin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid
Standard InChI InChI=1S/C20H24ClFN4O9P2/c1-10(11-4-2-3-5-13(11)22)24-14-6-16(21)25-19-12(14)7-23-26(19)20-18(28)17(27)15(35-20)8-34-37(32,33)9-36(29,30)31/h2-7,10,15,17-18,20,27-28H,8-9H2,1H3,(H,24,25)(H,32,33)(H2,29,30,31)/t10-,15+,17+,18+,20+/m0/s1
Standard InChI Key MFYLCAMJNGIULC-KCVUFLITSA-N
Isomeric SMILES C[C@@H](C1=CC=CC=C1F)NC2=CC(=NC3=C2C=NN3[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(CP(=O)(O)O)O)O)O)Cl
SMILES CC(C1=CC=CC=C1F)NC2=CC(=NC3=C2C=NN3C4C(C(C(O4)COP(=O)(CP(=O)(O)O)O)O)O)Cl
Canonical SMILES CC(C1=CC=CC=C1F)NC2=CC(=NC3=C2C=NN3C4C(C(C(O4)COP(=O)(CP(=O)(O)O)O)O)O)Cl
Appearance Solid powder

Introduction

Chemical Structure and Properties

AB-680 has a molecular formula of C20H24ClFN4O9P2 and a molecular weight of 580.82 g/mol . The central structural component of AB-680 is an azaindazole core, specifically 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine, which has been synthesized through a concise process developed by Arcus Biosciences .

AB-680 exhibits exceptional pharmacological properties that make it particularly suited for clinical applications:

ParameterValueMethod/Source
Inhibitory potency (Ki) for human CD734.9-5 pMEnzymatic assay
IC50 for soluble human CD730.043 nMEnzymatic assay
IC50 for human CD73 in CHO cells0.070 nMCell-based assay
IC50 for human CD8+ T cells0.008 nMCell-based assay
IC50 for human PBMC0.011 nMCell-based assay
IC50 for mouse CD8+ T cells0.66 nMCell-based assay
Selectivity over CD39>10,000-foldComparative enzymatic assay

The compound is characterized by low plasma clearance and a long half-life in preclinical species, resulting in a pharmacokinetic profile suitable for biweekly (Q2W) intravenous administration . These properties enable sustained target coverage with less frequent dosing, which is advantageous for clinical applications .

Mechanism of Action

The mechanism of action of AB-680 centers on the adenosine pathway, which plays a critical role in tumor-mediated immunosuppression. In the tumor microenvironment, extracellular adenosine accumulates at high concentrations and suppresses immune function through binding to adenosine receptors on immune cells .

The generation of extracellular adenosine depends on the sequential catabolism of extracellular ATP through the following pathway:

  • CD39 (ectonucleoside triphosphate diphosphohydrolase-1) converts ATP to AMP

  • CD73 (ecto-5'-nucleotidase) converts AMP to adenosine

By inhibiting CD73, AB-680 blocks the final and rate-limiting step in this pathway, preventing the production of immunosuppressive adenosine . This inhibition occurs at exceptionally low concentrations (Ki = 5 pM), making AB-680 one of the most potent CD73 inhibitors reported to date .

The rationale for targeting CD73 is particularly strong in cancers with high CD73 expression. For example, KRAS mutations, present in >90% of invasive pancreatic ductal adenocarcinomas (PDACs), are associated with significantly elevated CD73 expression and poor clinical outcomes . This makes pancreatic cancer a potentially sensitive target for CD73 inhibition combined with standard-of-care chemotherapy and immune checkpoint inhibition .

Preclinical Studies

Extensive preclinical research has demonstrated the immunomodulatory and anti-tumor effects of AB-680 in various experimental systems:

Effects on T Cell Function

In vitro studies have shown that AB-680 effectively reverses adenosine-mediated immunosuppression of T cells . Specifically, AB-680 restored:

  • T cell proliferation

  • Cytokine secretion (including IFNγ)

  • Cytotoxic function

When human T cells were suppressed by the addition of AMP (the adenosine precursor), AB-680 inhibited the conversion of AMP to adenosine by CD73, resulting in normal T cell proliferation and cytokine production .

Mouse Tumor Models

In a preclinical B16F10 mouse melanoma model, AB-680 demonstrated significant anti-tumor activity . Key findings included:

  • AB-680 monotherapy inhibited tumor growth

  • Combination of AB-680 with anti-PD-1 resulted in enhanced tumor control compared to either agent alone

  • AB-680 treatment increased intratumoral effector T cells (both CD4+ and CD8+)

  • AB-680 decreased immunosuppressive cells (Tregs and MDSCs) in the tumor microenvironment

These results provided strong rationale for the clinical development of AB-680, particularly in combination with PD-1 checkpoint inhibitors .

Clinical Development

AB-680 has progressed into clinical trials for multiple cancer indications. Current clinical development includes:

ARC-8 Trial for Pancreatic Cancer

The ARC-8 trial (NCT04104672) is a phase 1/1b, open-label, dose-escalation, and dose-expansion study evaluating AB-680 in treatment-naïve metastatic pancreatic ductal adenocarcinoma (mPDAC) . The study design includes:

  • Dose escalation: AB-680 (25, 50, 75, or 100 mg) administered intravenously Q2W with standard doses of nab-paclitaxel/gemcitabine (NP/Gem) plus zimberelimab (anti-PD-1 antibody, 240 mg Q2W)

  • 3+3 design to determine the recommended dose for expansion (RDE)

  • Dose expansion: AB-680 at the RDE with NP/Gem plus zimberelimab

As of September 4, 2020, 13 patients had been enrolled across three dose cohorts: 4 in Cohort 1 (25 mg AB-680), 6 in Cohort 2 (50 mg AB-680), and 3 in Cohort 3 (75 mg AB-680) .

Additional Clinical Trials

AB-680 is also being evaluated in patients with:

  • Metastatic colorectal cancer (NCT04660812)

  • Castrate- and androgen-resistant prostate cancer (NCT04381832)

These trials aim to assess the safety, tolerability, pharmacokinetics, pharmacodynamics, and clinical activity of AB-680 in combination with other therapeutic agents.

Adverse EventNumber of Patients (%)Grade 3/4
Fatigue6 (43%)Not specified
Anemia4 (29%)2 (14%)
Neutrophil count decrease4 (29%)Not specified

These preliminary safety data suggest that AB-680 in combination with standard-of-care chemotherapy and zimberelimab has a manageable safety profile consistent with the known toxicities of chemotherapy .

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic studies have demonstrated that AB-680 exhibits:

  • Low plasma clearance

  • Long half-life across preclinical species and in humans

  • A pharmacokinetic profile suitable for biweekly (Q2W) intravenous administration

Initial pharmacodynamic data from the 50 mg dose cohort in the ARC-8 trial indicated excellent peripheral target coverage at AB-680 trough concentrations . This suggests that the dosing regimen achieves sufficient drug levels to effectively inhibit CD73 throughout the dosing interval.

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